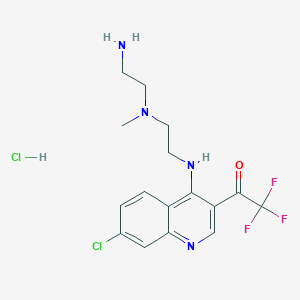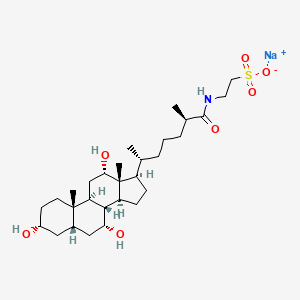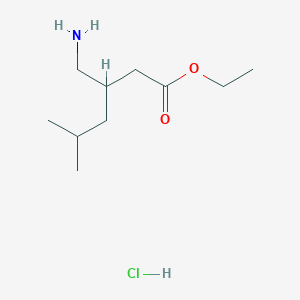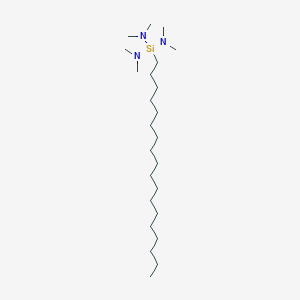
Deshydroxy Amino Ticagrelor Acetonide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Deshydroxy Amino Ticagrelor Acetonide is a derivative of ticagrelor, a well-known antiplatelet agent used in the treatment of acute coronary syndrome. This compound is a modified version of ticagrelor, designed to enhance its pharmacological properties and reduce potential side effects.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Deshydroxy Amino Ticagrelor Acetonide involves multiple steps, starting with the condensation of a pyrimidine amine derivative with a cyclopentyl derivative in ethylene glycol. This is followed by the construction of a triazole compound through diazotization using a green reagent, Resin-NO2, in a water and acetonitrile mixture . The final steps involve condensation with a cyclopropylamine derivative and deprotection using hydrochloric acid in dichloromethane .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but is optimized for scalability and safety. The process involves careful control of reaction conditions, such as temperature and reagent addition patterns, to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
Deshydroxy Amino Ticagrelor Acetonide undergoes various chemical reactions, including:
Oxidation: Typically involves reagents like hydrogen peroxide or potassium permanganate.
Reduction: Commonly uses reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Often involves nucleophilic or electrophilic reagents under controlled conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents like dichloromethane or chloroform.
Major Products
The major products formed from these reactions include various intermediates that are further processed to yield the final compound, this compound .
Wissenschaftliche Forschungsanwendungen
Deshydroxy Amino Ticagrelor Acetonide has a wide range of applications in scientific research:
Chemistry: Used as a reference material for analytical studies and method development.
Biology: Investigated for its effects on platelet aggregation and cardiovascular health.
Medicine: Explored as a potential therapeutic agent for conditions related to platelet aggregation.
Industry: Utilized in the development of new antiplatelet drugs and formulations.
Wirkmechanismus
Deshydroxy Amino Ticagrelor Acetonide exerts its effects by inhibiting the P2Y12 receptor, which plays a crucial role in platelet aggregation. The compound binds reversibly to the receptor, preventing adenosine diphosphate (ADP) from activating it. This inhibition reduces platelet aggregation and thrombus formation, providing therapeutic benefits in conditions like acute coronary syndrome .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ticagrelor: The parent compound, known for its potent antiplatelet effects.
Clopidogrel: Another P2Y12 receptor inhibitor but requires metabolic activation.
Prasugrel: Similar to clopidogrel but with a faster onset of action.
Uniqueness
Deshydroxy Amino Ticagrelor Acetonide stands out due to its enhanced pharmacological properties, such as faster onset and reversible inhibition, compared to its parent compound and other similar agents .
Eigenschaften
Molekularformel |
C26H33F2N7O3S |
|---|---|
Molekulargewicht |
561.6 g/mol |
IUPAC-Name |
3-[(3aR,4S,6R,6aS)-4-(2-aminoethoxy)-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-6-yl]-N-[(1R,2S)-2-(3,4-difluorophenyl)cyclopropyl]-5-propylsulfanyltriazolo[4,5-d]pyrimidin-7-amine |
InChI |
InChI=1S/C26H33F2N7O3S/c1-4-9-39-25-31-23(30-17-11-14(17)13-5-6-15(27)16(28)10-13)20-24(32-25)35(34-33-20)18-12-19(36-8-7-29)22-21(18)37-26(2,3)38-22/h5-6,10,14,17-19,21-22H,4,7-9,11-12,29H2,1-3H3,(H,30,31,32)/t14-,17+,18+,19-,21-,22+/m0/s1 |
InChI-Schlüssel |
NMINGIFURSBTRY-FYEBJQQMSA-N |
Isomerische SMILES |
CCCSC1=NC(=C2C(=N1)N(N=N2)[C@@H]3C[C@@H]([C@@H]4[C@H]3OC(O4)(C)C)OCCN)N[C@@H]5C[C@H]5C6=CC(=C(C=C6)F)F |
Kanonische SMILES |
CCCSC1=NC(=C2C(=N1)N(N=N2)C3CC(C4C3OC(O4)(C)C)OCCN)NC5CC5C6=CC(=C(C=C6)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2S)-2-amino-3-[3-[5-[(2R)-2-amino-2-carboxyethyl]-2-hydroxyphenyl]-4-hydroxyphenyl]propanoic acid](/img/structure/B13433942.png)









![5-[(Dimethylamino)methyl]-3-methoxy-2(1H)-pyridinone](/img/structure/B13434016.png)
![3-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl]-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B13434019.png)

